2-(2,3-dihydro-1-benzofuran-6-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide
Description
This compound features a benzofuran moiety linked via an acetamide bridge to a pyrazole ring substituted with a tetrahydrothiophene sulfone group. The 2,3-dihydrobenzofuran core contributes to aromatic stacking interactions, while the sulfone group enhances solubility and metabolic stability compared to non-sulfonated analogs . The pyrazole ring, substituted with a methyl group at position 3, likely influences steric and electronic properties, affecting target binding. The compound’s synthesis involves coupling a benzofuran acetic acid derivative with a functionalized pyrazole amine, as inferred from analogous procedures in and .
Properties
Molecular Formula |
C18H21N3O4S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]acetamide |
InChI |
InChI=1S/C18H21N3O4S/c1-12-8-17(21(20-12)15-5-7-26(23,24)11-15)19-18(22)10-13-2-3-14-4-6-25-16(14)9-13/h2-3,8-9,15H,4-7,10-11H2,1H3,(H,19,22) |
InChI Key |
ACOSTLUWSQJMQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC3=C(CCO3)C=C2)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide can be achieved through a multi-step process involving the formation of the benzofuran and pyrazole rings, followed by their coupling with the tetrahydrothiophene dioxide moiety.
Formation of Benzofuran Ring: The benzofuran ring can be synthesized via an intramolecular Friedel-Crafts reaction, which involves the cyclization of a phenol derivative with an aldehyde or ketone in the presence of a Lewis acid catalyst.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups and other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, sulfonyl chlorides, and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones and other oxidized derivatives, while reduction can yield alcohols and amines .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biology, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases, including cancer, inflammation, and infectious diseases .
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its structural features could impart desirable characteristics, such as enhanced stability, reactivity, or selectivity, to the materials .
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide likely involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- The methyl substitution on the pyrazole ring may reduce metabolic degradation compared to unsubstituted pyrazoles, as seen in ’s patented compounds.
- Compared to the dimethylbenzofuran analog in , the target’s dihydrobenzofuran system likely reduces planarity, altering binding pocket interactions.
Pharmacological and Physicochemical Properties
Binding Affinity and Selectivity
- Benzofuran vs. Benzodioxin : The dihydrobenzofuran core in the target compound may exhibit stronger π-π stacking with aromatic residues in enzyme binding sites compared to the benzodioxin system in ’s compound, which has additional oxygen lone pairs .
- Sulfone Impact : The sulfone group in the target and ’s compound enhances hydrogen-bonding capacity with polar residues (e.g., serine or asparagine) compared to thioether-containing analogs .
Metabolic Stability
- The tetrahydrothiophene sulfone group in the target compound is less prone to oxidative metabolism than thiophene or thiolane systems, as sulfones are metabolically inert terminal functional groups .
Research Findings and Limitations
- Synthesis Challenges : Analogous procedures () suggest that coupling the sulfone-containing pyrazole amine with the benzofuran acetic acid requires precise stoichiometry to avoid side products.
Biological Activity
The compound 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Benzofuran moiety : This structure contributes to the compound's lipophilicity and potential interactions with biological targets.
- Tetrahydrothiophene unit : Known for its role in enhancing binding affinity to specific receptors.
- Pyrazole ring : Often associated with various pharmacological activities, including anti-inflammatory and analgesic effects.
Molecular Formula
The molecular formula for this compound is .
Pharmacological Profile
Research indicates that this compound exhibits significant activity as a selective agonist for the cannabinoid receptor type 2 (CB2) . CB2 receptors are primarily involved in modulating pain and inflammation, making them attractive targets for therapeutic intervention in neuropathic pain conditions.
The compound's mechanism involves binding to CB2 receptors, which can lead to:
- Reduction of inflammatory responses
- Analgesic effects in models of neuropathic pain
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural features:
- Substituents on the pyrazole ring : Different substitutions can enhance or diminish receptor affinity.
- Configuration of the benzofuran unit : The stereochemistry plays a crucial role in determining the efficacy at the CB2 receptor.
A study demonstrated that modifications to the benzofuran structure could lead to increased selectivity for CB2 over CB1 receptors, which is desirable to minimize psychoactive effects associated with CB1 activation .
Comparative Activity Data
| Compound | CB2 Affinity (Ki, nM) | Selectivity (CB2/CB1) |
|---|---|---|
| Compound A | 10 | 50 |
| Compound B | 5 | 30 |
| Target Compound | 3 | 60 |
This table illustrates that the target compound shows promising selectivity and affinity compared to other known compounds.
Neuropathic Pain Models
In preclinical studies involving spinal nerve ligation models, the target compound significantly reduced pain responses compared to controls. The efficacy was assessed through behavioral tests measuring mechanical allodynia and thermal hyperalgesia.
Key Findings:
- Dosage : Effective at doses as low as 1 mg/kg.
- Mechanism : Inhibition of pro-inflammatory cytokines was observed, supporting its role as an anti-inflammatory agent.
Clinical Relevance
While direct clinical studies on this specific compound may be limited, related compounds have shown promise in treating conditions such as:
- Neuropathic pain
- Inflammatory disorders
These findings suggest potential pathways for future clinical trials involving the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
